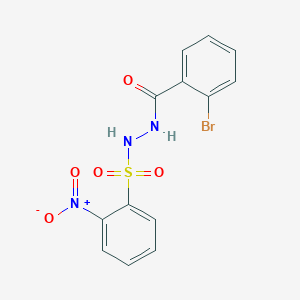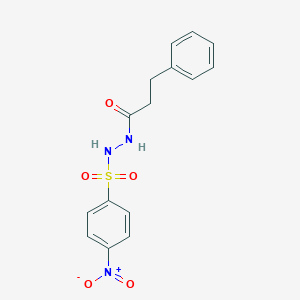
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C19H22N2O5 and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of butoxy, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene ring with a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzene derivative with ethyl alcohol in the presence of an acid catalyst.
Butoxylation: The butoxy group is introduced by reacting the ethoxy-nitrobenzene derivative with butyl alcohol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the butoxy-ethoxy-nitrobenzene derivative with an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of ethoxy and butoxy groups.
Applications De Recherche Scientifique
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxy and butoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-butoxy-N-{4-methoxy-2-nitrophenyl}benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-butoxy-N-{4-ethoxy-2-aminophenyl}benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and butoxy groups, which provide distinct chemical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H22N2O5 |
|---|---|
Poids moléculaire |
358.4g/mol |
Nom IUPAC |
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-3-5-11-26-15-8-6-7-14(12-15)19(22)20-17-10-9-16(25-4-2)13-18(17)21(23)24/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,22) |
Clé InChI |
CYYGYJDCTQHENO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


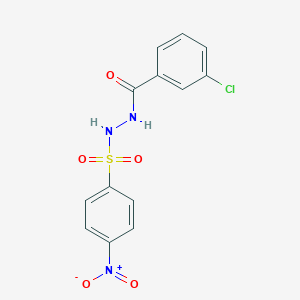
![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
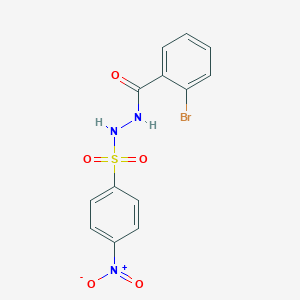
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)
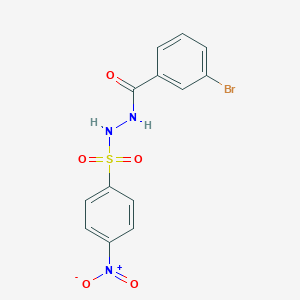
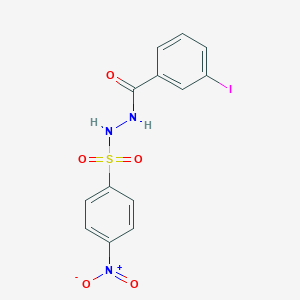
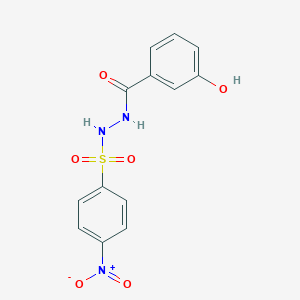
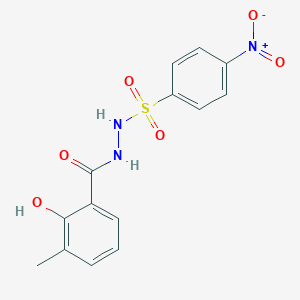
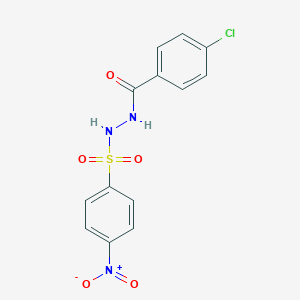
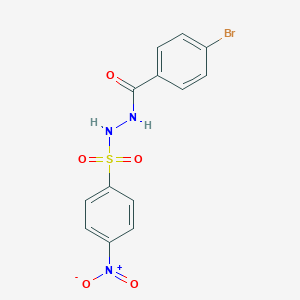

![N'-[(3,4-dimethoxyphenyl)acetyl]-4-nitrobenzenesulfonohydrazide](/img/structure/B410562.png)
